5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide
Overview
Description
5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide, or 5-AFM-P2P, is an important organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and is used in various laboratory experiments. 5-AFM-P2P is a derivative of the amino acid phenylalanine and is a commonly used building block in organic synthesis. It is commonly used to synthesize other compounds such as amines, amides, and heterocycles.
Scientific Research Applications
Alzheimer's Disease Research
5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide has been utilized in Alzheimer's disease research. Kepe et al. (2006) used a molecular imaging probe similar in structure for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. They found significant decreases in receptor densities in the hippocampi and raphe nuclei, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).
Antiviral Research
The compound's derivatives have been explored for antiviral applications. Selvam et al. (2008) evaluated derivatives of 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide for activity against Hepatitis C Virus and SARS-CoV. One derivative showed significant inhibitory activity against HCV RNA synthesis (Selvam et al., 2008).
Antimicrobial Research
In the field of antimicrobial research, Desai et al. (2013) synthesized derivatives with a fluorine atom in the benzoyl group, exhibiting significant antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).
Synthesis and Structural Studies
Research has been conducted on the synthesis and structural analysis of related compounds. Deng et al. (2014) focused on the synthesis and X-ray crystal structure of a similar compound, providing insights into molecular packing and hydrogen bond interactions (Deng et al., 2014).
Catalyst-Free Synthesis
Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis method for a related compound, which could have implications for environmentally friendly and efficient production of similar chemicals (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
5-amino-4-fluoro-2-methyl-N-prop-2-ynylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-3-4-14-11(15)8-6-10(13)9(12)5-7(8)2/h1,5-6H,4,13H2,2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJIANWDEBVPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NCC#C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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